Pendimethalin-d5

Description

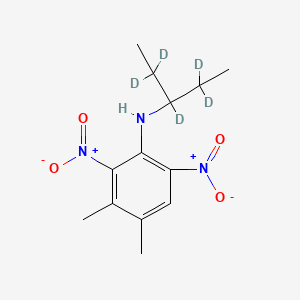

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-2,6-dinitro-N-(2,2,3,4,4-pentadeuteriopentan-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h7,10,14H,5-6H2,1-4H3/i5D2,6D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIFOSRWCNZCFN-SPPSLMSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])(C([2H])([2H])C)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858285 | |

| Record name | 3,4-Dimethyl-2,6-dinitro-N-[(2,2,3,4,4-~2~H_5_)pentan-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-39-0 | |

| Record name | 3,4-Dimethyl-2,6-dinitro-N-[(2,2,3,4,4-~2~H_5_)pentan-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pendimethalin-d5: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Pendimethalin-d5, a deuterated analog of the widely used herbicide pendimethalin. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the compound's properties, synthesis, mechanism of action, and its application as an internal standard in quantitative analysis.

Core Compound Data

This compound is a stable isotope-labeled version of pendimethalin, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods, ensuring accuracy and precision in the quantification of pendimethalin residues in various environmental and biological matrices.

| Property | Value |

| CAS Number | 1219803-39-0 |

| Molecular Formula | C₁₃H₁₄D₅N₃O₄ |

| Molecular Weight | 286.34 g/mol |

Synthesis of Pendimethalin

The synthesis of pendimethalin, and by extension its deuterated analog, involves a multi-step chemical process. A common industrial method for producing the unlabeled compound is through the nitration of o-xylene, followed by amination.

A patented process describes the synthesis starting with the nitration of o-xylene using a mixture of concentrated nitric acid and sulfuric acid. This step yields a mixture of trinitro-o-xylene isomers. Subsequently, this intermediate is reacted with 1-ethylpropylamine in an amination reaction to produce N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline, which is pendimethalin[1]. Another described method involves the condensation of 3,4-dimethylaniline with isocyanates[2].

For the synthesis of this compound, a deuterated precursor would be introduced during the synthesis. For instance, deuterated 1-ethylpropylamine could be used in the amination step to incorporate the five deuterium atoms into the final molecule.

Mechanism of Action: Disruption of Microtubule Formation

Pendimethalin belongs to the dinitroaniline class of herbicides. Its primary mode of action is the inhibition of microtubule formation in plant cells. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis) and cell elongation.

Pendimethalin binds to tubulin, the protein subunit that polymerizes to form microtubules. This binding prevents the assembly of tubulin into functional microtubules. The disruption of microtubule formation leads to the arrest of mitosis and inhibits cell elongation, particularly in the root and shoot tips of germinating weeds. This ultimately results in the death of the weed seedlings before they can emerge from the soil[3][4][5].

Experimental Protocols: Quantification of Pendimethalin using this compound

This compound is frequently employed as an internal standard in the analysis of pendimethalin residues in environmental samples such as soil and agricultural products. The following protocol is a representative example based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (QuEChERS)

The QuEChERS method provides a straightforward and efficient extraction and cleanup of analytes from complex matrices[6][7][8].

-

Extraction:

-

Weigh a homogenized sample (e.g., 10 g of soil) into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

-

Shake again for 1 minute.

-

Centrifuge at high speed for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18).

-

Vortex for 30 seconds.

-

Centrifuge for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

-

2. GC-MS Analysis

An improved GC-MS-SIM (Single Ion Monitoring) analytical method has been developed for the determination of pendimethalin residue in crops and soils[9][10][11][12].

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: ZB-5 (5% diphenyl, 95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.1 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 90°C (hold for 0.5 min)

-

Ramp 1: 20°C/min to 180°C (hold for 1 min)

-

Ramp 2: 12°C/min to 240°C (hold for 1 min)

-

Ramp 3: 15°C/min to 260°C (hold for 1 min)

-

Ramp 4: 12°C/min to 280°C (hold for 0.5 min)

-

-

Injector Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Interface Temperature: 280°C

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

MS Mode: Single Ion Monitoring (SIM)

-

Quantifier Ion for Pendimethalin: m/z 252

-

Qualifier Ions for Pendimethalin: m/z 281, 162

-

Ion for this compound: m/z 257 (hypothetical, based on a fragment with the deuterated alkyl chain)

-

3. Data Analysis

Quantification is performed by creating a calibration curve using the ratio of the peak area of the pendimethalin quantifier ion to the peak area of the this compound ion.

Experimental Workflow

The overall workflow for the analysis of pendimethalin residues using this compound as an internal standard is a streamlined process from sample collection to final data reporting.

References

- 1. US5705698A - Process for the production of pendimethalin and iso-pendimethalin - Google Patents [patents.google.com]

- 2. niir.org [niir.org]

- 3. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 7. iris.unito.it [iris.unito.it]

- 8. researchgate.net [researchgate.net]

- 9. An improved GC-MS-SIM analytical method for determination of pendimethalin residue in commercial crops (leaf and soils) and its validation | PLOS One [journals.plos.org]

- 10. journals.plos.org [journals.plos.org]

- 11. An improved GC-MS-SIM analytical method for determination of pendimethalin residue in commercial crops (leaf and soils) and its validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis and Isotopic Purity of Pendimethalin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Pendimethalin-d5. The methodologies detailed herein are designed to assist researchers in the preparation and quality control of this deuterated internal standard, which is crucial for accurate quantification in metabolic and environmental studies.

Introduction

Pendimethalin is a selective dinitroaniline herbicide used to control annual grasses and certain broadleaf weeds.[1] For precise and reliable quantitative analysis of pendimethalin residues in various matrices, stable isotope-labeled internal standards such as this compound are indispensable.[2] The deuterium-labeled analogue mimics the physicochemical properties of the parent compound, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response. This guide outlines a feasible synthetic route to this compound and details the analytical methodologies for verifying its isotopic purity.

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of its non-deuterated counterpart, with the key difference being the introduction of deuterium atoms in the N-(1-ethylpropyl) moiety. This is achieved by utilizing a deuterated precursor, 3-pentanamine-d5, which can be synthesized from 3-pentanone-d10.

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process starting from the commercially available 3,4-dimethyl-2,6-dinitroaniline and the synthesized deuterated amine.

Caption: Synthesis of this compound.

Experimental Protocols

2.2.1. Synthesis of 3-Pentanamine-d5 via Reductive Amination of 3-Pentanone-d10

This protocol describes the synthesis of the key deuterated intermediate, 3-pentanamine-d5, from 3-pentanone-d10 through reductive amination.[3][4]

-

Materials:

-

3-Pentanone-d10 (≥98 atom % D)

-

Ammonia (7 N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pentanone-d10 (1.0 eq) in anhydrous methanol.

-

Add a solution of ammonia in methanol (7 N, 10 eq) to the flask.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of concentrated hydrochloric acid at 0 °C until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with a sodium hydroxide solution until pH > 12.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-pentanamine-d5.

-

Purify the crude product by distillation to obtain pure 3-pentanamine-d5.

-

2.2.2. Synthesis of this compound

This protocol outlines the final step in the synthesis of this compound.

-

Materials:

-

3,4-Dimethyl-2,6-dinitroaniline

-

Sodium nitrite

-

Hydrochloric acid (concentrated)

-

Copper(I) chloride

-

3-Pentanamine-d5

-

Toluene

-

Sodium bicarbonate

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

Diazotization: In a flask cooled to 0-5 °C, suspend 3,4-dimethyl-2,6-dinitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution, allowing for the evolution of nitrogen gas.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Nucleophilic Aromatic Substitution: Add 3-pentanamine-d5 (1.5 eq) to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and extract the product with toluene (3 x 50 mL).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound as an orange-yellow solid.

-

Isotopic Purity Assessment

The isotopic purity of the synthesized this compound must be rigorously assessed to ensure its suitability as an internal standard. The primary techniques for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Workflow for Isotopic Purity Verification

Caption: Workflow for Isotopic Purity Verification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution of this compound. By analyzing the mass-to-charge ratios of the molecular ions, the relative abundance of each isotopologue (d0 to d5) can be quantified.[2][5]

3.2.1. Experimental Protocol

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

-

GC Conditions:

-

Column: ZB-5 (5% diphenyl, 95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.1 µm film thickness.[5]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL (splitless).

-

Oven Temperature Program: Initial temperature of 90 °C (hold for 0.5 min), ramp at 20 °C/min to 180 °C (hold for 1 min), then ramp at 12 °C/min to 240 °C (hold for 1 min), and finally ramp at 15 °C/min to 260 °C (hold for 1 min).[5]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For isotopic purity, full scan is preferred to observe all isotopologues.

-

Mass Range: m/z 50-350.

-

3.2.2. Data Analysis

-

Acquire the mass spectrum of the this compound sample.

-

Identify the molecular ion cluster. The theoretical m/z for the [M]⁺ of unlabeled Pendimethalin (d0) is 281.14. For this compound, the expected [M]⁺ is 286.17.

-

Integrate the peak areas for the molecular ions of each isotopologue (d0 to d5).

-

Calculate the percentage of each isotopologue.

-

The isotopic purity is reported as the percentage of the d5 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the positions of deuterium labeling by observing the absence or significant reduction of proton signals at specific chemical shifts.

3.3.1. Experimental Protocol

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum for full structural confirmation.

-

3.3.2. Data Analysis

-

Compare the ¹H NMR spectrum of this compound with that of an authentic standard of non-deuterated Pendimethalin.

-

The signals corresponding to the protons on the N-(1-ethylpropyl) group should be absent or significantly reduced in the spectrum of this compound.

-

Integration of the remaining aromatic and methyl proton signals should be consistent with the structure of the dinitroaniline ring.

Data Presentation

The quantitative data for a representative batch of synthesized this compound are summarized in the tables below.

Isotopic Distribution by GC-MS

| Isotopologue | Theoretical m/z ([M]⁺) | Measured Relative Abundance (%) |

| d0 | 281.14 | < 0.1 |

| d1 | 282.15 | 0.2 |

| d2 | 283.15 | 0.5 |

| d3 | 284.16 | 1.2 |

| d4 | 285.16 | 3.5 |

| d5 | 286.17 | 94.6 |

Isotopic Purity (d5): 94.6%

¹H NMR Chemical Shift Comparison

| Protons | Non-deuterated Pendimethalin (δ, ppm) | This compound (δ, ppm) |

| Aromatic-H | 7.95 (s, 1H) | 7.95 (s, 1H) |

| NH | 5.5 (br s, 1H) | 5.5 (br s, 1H) |

| CH (pentyl) | 3.8 (m, 1H) | Absent |

| CH₂ (pentyl) | 1.7 (m, 4H) | Absent |

| CH₃ (pentyl) | 0.9 (t, 6H) | Absent |

| Ar-CH₃ | 2.4 (s, 3H) | 2.4 (s, 3H) |

| Ar-CH₃ | 2.2 (s, 3H) | 2.2 (s, 3H) |

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic purity assessment of this compound. The described synthetic route offers a practical approach for obtaining the deuterated standard. The analytical protocols for GC-MS and NMR are essential for ensuring the high isotopic purity required for its use as a reliable internal standard in quantitative analytical methods. Researchers and drug development professionals can utilize this guide to produce and validate high-quality this compound for their specific applications.

References

- 1. Pendimethalin | C13H19N3O4 | CID 38479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An improved GC-MS-SIM analytical method for determination of pendimethalin residue in commercial crops (leaf and soils) and its validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. CN100395229C - Process for low pressure synthesizing 3-pentylamine - Google Patents [patents.google.com]

- 5. An improved GC-MS-SIM analytical method for determination of pendimethalin residue in commercial crops (leaf and soils) and its validation | PLOS One [journals.plos.org]

A Researcher's Guide to Procuring and Utilizing Pendimethalin-d5 Analytical Standard

For researchers, scientists, and professionals engaged in drug development and analytical chemistry, the procurement and proper utilization of high-purity analytical standards are paramount for achieving accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of sourcing Pendimethalin-d5, a deuterated internal standard for the herbicide Pendimethalin, and outlines a detailed experimental protocol for its use in residue analysis.

Sourcing this compound: A Comparative Overview

This compound (CAS No. 1219803-39-0) is available from several reputable suppliers of analytical reference materials. The choice of supplier often depends on factors such as availability, required purity, format (neat solid or solution), and the level of certification provided. Below is a summary of offerings from prominent suppliers to facilitate an informed purchasing decision.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Concentration | Format |

| LGC Standards | Pendimethalin D5 (1-Ethyl(1',1'-D2)propyl(1,2,2-D3)) | 1219803-39-0 | C₁₃H₁₄D₅N₃O₄ | 98 atom % D, min 98% Chemical Purity | Neat |

| Sigma-Aldrich | This compound | 1219803-39-0 | C₁₃H₁₄D₅N₃O₄ | Not specified on product page | Not specified on product page |

| Clinivex | This compound | 1219803-39-0 | C₁₃H₁₄D₅N₃O₄ | Not specified on product page | Solid |

| CymitQuimica | This compound | 1219803-39-0 | Not specified | Available in 5mg, 10mg, 25mg, 50mg, 100mg | Not specified |

| HPC Standards | D5-Pendimethalin | 1219803-39-0 | C₁₃H₁₄D₅N₃O₄ | 100 µg/ml | Solution in Acetone |

| Pharmaffiliates | Pendimethalin D5 [N-(1-ethyl-1',1' D2-propyl-1,2,2 D3)] | 1219803-39-0 | C₁₃H₁₄D₅N₃O₄ | Not specified | Orange-Red Solid |

Experimental Protocol: Quantitative Analysis of Pendimethalin using Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard such as this compound is a cornerstone of accurate quantification in mass spectrometry-based methods, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1] The following is a generalized protocol for the analysis of pendimethalin in environmental or agricultural samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is a composite of established methodologies for pesticide residue analysis.[2][3][4]

Standard Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of neat this compound and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate, acetone) in a class 'A' volumetric flask. Store this stock solution at -20°C.

-

Intermediate Standard Solution (10 µg/mL): Prepare an intermediate standard by diluting the stock solution. For example, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.

-

Working Standard/Spiking Solution (e.g., 1 µg/mL): Prepare a working standard solution by further diluting the intermediate standard. This solution will be used to spike samples and to prepare calibration standards.

Sample Preparation and Extraction

The extraction procedure will vary depending on the sample matrix (e.g., soil, water, plant tissue). A generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is described below.

-

Homogenization: Homogenize a representative portion of the sample. For solid samples, this may involve grinding or blending.

-

Weighing and Spiking: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Spike the sample with a known amount of the this compound working standard solution. The spiking level should be chosen to be in the mid-range of the expected analyte concentration.

-

Extraction: Add 10-15 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add the appropriate QuEChERS extraction salts (e.g., a mixture of magnesium sulfate, sodium chloride, and sodium citrate). Cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at a suitable speed (e.g., 4000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: Take an aliquot of the upper acetonitrile layer (e.g., 1-8 mL) and transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences).

-

Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.

-

Final Extract: The resulting supernatant is the final extract ready for GC-MS analysis.

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5ms).

-

Injection: Typically 1-2 µL of the final extract is injected in splitless mode.

-

Oven Temperature Program: An appropriate temperature program is used to achieve good chromatographic separation of pendimethalin from other matrix components.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both native pendimethalin and this compound.

Quantification

The concentration of pendimethalin in the sample is determined by comparing the peak area ratio of the native pendimethalin to the deuterated internal standard (this compound) against a calibration curve prepared with known concentrations of both the analyte and the internal standard.

Workflow for Procurement and Use of an Analytical Standard

The following diagram illustrates the logical workflow from identifying the need for an analytical standard to its final use in quantitative analysis.

Caption: Workflow for procuring and using an analytical standard.

References

Safety data sheet and handling precautions for Pendimethalin-d5.

An In-depth Technical Guide on the Safety and Handling of Pendimethalin-d5

Chemical Identification

Pendimethalin is a selective herbicide belonging to the dinitroaniline class.[1][2][3] It is primarily used as a pre-emergent herbicide to control annual grasses and certain broadleaf weeds.[1][2][3] Its mode of action involves the inhibition of cell division and elongation in the roots and shoots of emerging weeds.[2][3][4] this compound is a deuterated version of Pendimethalin, used as an internal standard in analytical testing.[5][6]

Hazard Identification

Pendimethalin is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates risks to human health and the environment. It is suspected of causing cancer and damaging the unborn child.[7][8] The compound is also very toxic to aquatic life with long-lasting effects.[7][8][9]

GHS Classification and Labeling

The following table summarizes the GHS hazard and precautionary statements for Pendimethalin.

| Category | Code | Statement |

| Hazard Statements | H304 | May be fatal if swallowed and enters airways.[7][8] |

| H316 | Causes mild skin irritation.[7] | |

| H336 | May cause drowsiness or dizziness.[8] | |

| H351 | Suspected of causing cancer.[7][8][9] | |

| H361 | Suspected of damaging the unborn child.[7][8][10] | |

| H400 | Very toxic to aquatic life.[7][8][10] | |

| H410 | Very toxic to aquatic life with long lasting effects.[7][8][9][10] | |

| Precautionary Statements | P201 | Obtain special instructions before use.[7][10] |

| P202 | Do not handle until all safety precautions have been read and understood.[7][10] | |

| P273 | Avoid release to the environment.[10] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7][10] | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7] | |

| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[7] | |

| P331 | Do NOT induce vomiting.[7] | |

| P391 | Collect spillage.[7] | |

| P405 | Store locked up.[7] | |

| P501 | Dispose of contents/container to a hazardous or special waste collection point.[7] |

Physical and Chemical Properties

Pendimethalin is an orange-yellow crystalline solid at room temperature.[1][11] It has low water solubility and is not highly volatile.[1]

| Property | Value |

| Molecular Formula | C₁₃H₁₉N₃O₄[1][11] |

| Molecular Weight | 281.31 g/mol [1][11] |

| Appearance | Orange-yellow crystalline solid[1][11] |

| Melting Point | 54 to 58 °C[1] |

| Boiling Point | 330 °C[3] |

| Water Solubility | 0.33 mg/L at 25 °C[1] |

| Vapor Pressure | 3 x 10⁻⁵ mm Hg at 25 °C[1] |

| log Kₒw | 5.18[1] |

Toxicological Information

Pendimethalin has low acute toxicity via oral, dermal, and inhalation routes.[12] It is considered a possible human carcinogen based on thyroid tumors observed in long-term studies with rats.[7][13]

Acute Toxicity Data

| Route | Species | Value (LD₅₀/LC₅₀) | Classification |

| Oral | Rat | >1,050 mg/kg to >5,000 mg/kg[13][14] | Low toxicity / Slightly toxic |

| Dermal | Rabbit | >5,000 mg/kg[15] | Low toxicity |

| Inhalation | Rat | >6.73 mg/L (4-hour exposure)[12] | Low toxicity |

-

Sensitization: Can have skin sensitizing properties at high concentrations.[12]

Experimental Protocols and Handling

Detailed experimental protocols for toxicological studies are proprietary and not typically found in safety data sheets. The following sections provide established protocols for safe handling, storage, and disposal based on available safety guidelines.

Hierarchy of Controls

To minimize exposure, a hierarchical approach to safety controls should be implemented. This strategy prioritizes controls from most to least effective.

Caption: Hierarchy of controls for minimizing chemical exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling Pendimethalin to prevent exposure.[17] The specific PPE required can vary based on the task.[17]

| Protection Type | Recommended Equipment |

| Eye/Face | Tightly fitting safety goggles.[17] A face shield should be used where splashing is possible.[17][18] |

| Skin | Chemical-resistant gloves (e.g., Viton/Butyl, Barrier®).[17][19] Long-sleeved shirt, long pants, and chemical-resistant coveralls or apron.[17][20] |

| Footwear | Chemical-resistant boots.[17] |

| Respiratory | Use only in a well-ventilated area.[20][21] If ventilation is inadequate, a respirator with an organic vapor and P100 cartridge is recommended.[19] |

Safe Handling Workflow

A systematic workflow should be followed to ensure safety at all stages of handling this compound.

Caption: General workflow for safely handling chemical substances.

Storage and Stability

-

Storage: Store in its original, tightly sealed container in a cool, dry, and well-ventilated area.[20][21] Keep locked up and out of reach of children.[7][16][20] Store away from direct sunlight, heat, food, and animal feed.[7][20]

-

Stability: The product is stable if stored and handled as prescribed.[7]

-

Incompatibilities: Avoid strong alkaline materials, acids, or oxidizing agents.[9][16]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air.[7][19][21] If breathing has stopped, begin rescue breathing.[19] Seek medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing.[7][19] Wash the affected area thoroughly with soap and water.[7][19]

-

Eye Contact: Rinse affected eyes for at least 15 minutes under running water with eyelids held open.[7][19] Consult an eye specialist.[7]

-

Ingestion: Do NOT induce vomiting due to the risk of aspiration.[7][9][21] Immediately rinse the mouth and drink 200-300 ml of water.[7] Seek immediate medical attention and call a poison control center.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use foam, dry powder, carbon dioxide, or water spray.[8][9][21]

-

Hazards from Combustion: Fire may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[7][8][21]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full chemical-protective clothing.[7][19]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[8][21] Wear appropriate PPE, including respiratory protection.[7][21] Avoid contact with skin and eyes and do not breathe vapors.[7]

-

Environmental Precautions: Do not allow the substance to enter drains, surface waters, or groundwater.[7][10]

-

Containment and Cleanup: For small spills, absorb with suitable material like sand or sawdust.[7][17] For large spills, dike the area to prevent spreading.[7][17] Collect the absorbed material into a labeled, sealed container for proper disposal.[7][17][21]

Ecological Information

Pendimethalin is very toxic to fish and aquatic invertebrates.[7][13][14][15] It binds tightly to soil particles, which reduces its mobility and the risk of groundwater contamination.[1][20] However, it is persistent in soil and has a high potential for bioaccumulation.[3]

Disposal Considerations

Dispose of waste material and containers at a hazardous or special waste collection point in accordance with local, regional, and national regulations.[7][16] Do not reuse empty containers.[20]

References

- 1. grokipedia.com [grokipedia.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Pendimethalin - Wikipedia [en.wikipedia.org]

- 4. Pendimethalin (Ref: AC 92553) [sitem.herts.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. zeptometrix.com [zeptometrix.com]

- 7. download.basf.com [download.basf.com]

- 8. download.basf.com [download.basf.com]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Pendimethalin | C13H19N3O4 | CID 38479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 13. wsdot.wa.gov [wsdot.wa.gov]

- 14. EXTOXNET PIP - PENDIMETHALIN [extoxnet.orst.edu]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. croplifescience.com [croplifescience.com]

- 17. benchchem.com [benchchem.com]

- 18. myhometurf.com.au [myhometurf.com.au]

- 19. nj.gov [nj.gov]

- 20. pomais.com [pomais.com]

- 21. genfarm.com.au [genfarm.com.au]

An In-depth Technical Guide to the Physical and Chemical Differences Between Pendimethalin and Pendimethalin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physical and chemical distinctions between the herbicide Pendimethalin and its deuterated isotopologue, Pendimethalin-d5. The inclusion of deuterium atoms in the molecular structure of this compound introduces subtle but significant differences that are critical for its application in research and analytical studies, particularly as an internal standard. This document outlines these differences, provides detailed experimental protocols for their analysis, and visualizes key concepts and workflows.

Core Physical and Chemical Properties

Pendimethalin is a selective herbicide belonging to the dinitroaniline class, utilized for the pre-emergence control of annual grasses and certain broadleaf weeds.[1][2] It functions by inhibiting cell division and elongation in susceptible plants.[1][3] this compound is a stable isotope-labeled version of Pendimethalin, where five hydrogen atoms have been replaced with deuterium.[4][5] This isotopic substitution is the primary source of the differences between the two molecules. While many physical properties are expected to be very similar, the key distinction lies in their molecular weight.

| Property | Pendimethalin | This compound |

| IUPAC Name | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline | 3,4-dimethyl-2,6-dinitro-N-(2,2,3,4,4-pentadeuteriopentan-3-yl)aniline |

| CAS Number | 40487-42-1 | 1219803-39-0 |

| Molecular Formula | C₁₃H₁₉N₃O₄ | C₁₃²H₅H₁₄N₃O₄ |

| Molecular Weight | 281.31 g/mol | 286.34 g/mol |

| Appearance | Orange-yellow crystalline solid | Not specified, but expected to be an orange-yellow crystalline solid |

| Melting Point | 54-58 °C | Not specified, but expected to be very similar to Pendimethalin |

| Water Solubility | 0.3 mg/L at 20 °C | Not specified, but expected to be very similar to Pendimethalin |

| Vapor Pressure | 4 mPa at 25 °C | Not specified, but expected to be very similar to Pendimethalin |

| LogP | 5.1818 | Not specified, but expected to be very similar to Pendimethalin |

The Significance of Isotopic Labeling: The Kinetic Isotope Effect

The most profound chemical difference between Pendimethalin and this compound arises from the kinetic isotope effect (KIE). The covalent bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). Consequently, reactions that involve the cleavage of this bond will proceed at a slower rate for the deuterated compound.[6][7] This has significant implications for the metabolic fate of this compound compared to its non-deuterated counterpart.

Pendimethalin is primarily metabolized in plants through the oxidation of the 4-methyl group on the benzene ring and the N-1-ethylpropyl group.[3] Since this compound is deuterated on the N-1-ethylpropyl group, its metabolism via this pathway is expected to be slower.[5] This reduced rate of metabolism makes this compound an excellent internal standard for analytical studies, as less of it will be lost during sample extraction and analysis.[8]

Kinetic Isotope Effect on Metabolism

Identical Mechanism of Action

Despite the difference in metabolic rate, the herbicidal mode of action for both Pendimethalin and this compound is identical. Isotopic substitution does not alter the molecule's three-dimensional shape or its electronic properties to a degree that would affect its binding to the target protein. Both compounds act by binding to tubulin, the protein subunit of microtubules.[9][10] This binding disrupts the assembly of microtubules, which are essential for cell division (mitosis).[2][10] The inhibition of microtubule formation ultimately leads to the cessation of cell division and elongation in the root and shoot meristems of germinating weeds, preventing their emergence.[9][10]

Mechanism of Action of Pendimethalin

Experimental Protocols: Analytical Quantification

The primary application of this compound is as an internal standard for the quantification of Pendimethalin in various matrices, such as soil, water, and biological tissues. The following is a generalized protocol for the analysis of Pendimethalin using Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for this purpose.[11][12]

Objective: To quantify the concentration of Pendimethalin in a sample using this compound as an internal standard.

Materials:

-

Sample (e.g., 10 g of soil)

-

Acetonitrile

-

Anhydrous sodium sulfate

-

Sodium chloride

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA and C18)

-

Pendimethalin analytical standard

-

This compound internal standard

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Methodology:

-

Sample Preparation and Extraction:

-

Weigh 10 g of the homogenized sample into a centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard.

-

Add 20 mL of acetonitrile and homogenize for 2-3 minutes.

-

Add 4 g of anhydrous sodium sulfate and 1 g of sodium chloride, then vortex for 1 minute.

-

Centrifuge at 5000 rpm for 5 minutes.

-

Collect an aliquot of the supernatant (acetonitrile layer).[11]

-

-

Cleanup:

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled with a mass spectrometer.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 150°C held for 1 min, ramped to 280°C at 20°C/min, and held for 5 min.

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for Pendimethalin (e.g., m/z 252, 281).

-

Monitor characteristic ions for this compound (e.g., m/z 257, 286).

-

-

-

Quantification:

-

A calibration curve is generated by analyzing a series of solutions containing known concentrations of Pendimethalin and a fixed concentration of this compound.

-

The ratio of the peak area of Pendimethalin to the peak area of this compound is plotted against the concentration of Pendimethalin.

-

The concentration of Pendimethalin in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

-

Experimental Workflow for Pendimethalin Analysis

Conclusion

The primary distinction between Pendimethalin and this compound lies in the isotopic labeling of the latter, which results in a higher molecular weight and a slower rate of metabolism due to the kinetic isotope effect. While their fundamental physical properties and herbicidal mechanism of action are virtually identical, these differences make this compound an invaluable tool for researchers and analytical chemists. Its use as an internal standard allows for more accurate and precise quantification of Pendimethalin residues in various environmental and biological samples, contributing to improved safety and regulatory compliance in the agricultural and food industries.

References

- 1. Pendimethalin - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. 3,4-Dimethyl-2,6-dinitro-N-((2,2,3,4,4-~2~H_5_)pentan-3-yl)aniline | C13H19N3O4 | CID 71751483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [N-(1-ethyl-1',1'-d2-propyl-1,2,2-d3)] [lgcstandards.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 9. pomais.com [pomais.com]

- 10. Prowl / pendimethalin | CALS [cals.cornell.edu]

- 11. benchchem.com [benchchem.com]

- 12. testinglab.com [testinglab.com]

A Technical Guide to the Certified Reference Material: Pendimethalin-d5

This technical guide provides an in-depth overview of the certified reference material (CRM) for Pendimethalin-d5, tailored for researchers, scientists, and professionals in drug development and analytical chemistry. Pendimethalin is a selective, pre-emergent herbicide from the dinitroaniline class, widely used to control annual grasses and certain broadleaf weeds in numerous crops.[1][2][3] The deuterated isotopologue, this compound, serves as an essential internal standard for the accurate and precise quantification of pendimethalin residues in various matrices. The use of a CRM is critical for ensuring the traceability, reliability, and comparability of analytical results, meeting stringent regulatory and quality control standards.[4]

Physicochemical Properties and CRM Specifications

This compound is specifically labeled with five deuterium atoms to provide a distinct mass-to-charge ratio for mass spectrometry-based analysis, without significantly altering its chemical properties.[5] This allows it to mimic the behavior of the unlabeled analyte during sample extraction, cleanup, and chromatographic analysis, correcting for matrix effects and variations in instrument response.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 3,4-Dimethyl-2,6-dinitro-N-(2,2,3,4,4-pentadeuteriopentan-3-yl)aniline[4] |

| Synonyms | Pendimethalin D5 (1-Ethyl(1',1'-D2)propyl(1,2,2-D3))[4] |

| CAS Number | 1219803-39-0[4][6][7][8][9] |

| Unlabeled CAS | 40487-42-1[4] |

| Molecular Formula | C₁₃H₁₄D₅N₃O₄[5] |

| Molecular Weight | 286.34 g/mol [4][5][6] |

| Appearance | Solid (based on unlabeled form being an orange-yellow crystalline solid)[1][10] |

Table 2: Example Specifications of Commercially Available this compound CRMs

| Specification | Example Value(s) |

| Product Format | Neat Solid[4]; Solution in Isooctane (e.g., 100 µg/mL)[8] |

| Purity | ≥94.5%[8] |

| Certification | ISO/IEC 17025[4]; Gravimetric preparation with analytical confirmation[8] |

| Storage Temperature | 2-8°C; -20°C (powder, long-term)[5] |

| Primary Use | Internal standard for quantitative analysis by GC-MS or LC-MS[5] |

Synthesis and Certification Workflow

The synthesis of this compound is analogous to that of its unlabeled counterpart, typically involving the amination of a substituted o-xylene with a deuterated 3-pentylamine, followed by a nitration step.[11][12] The production of a certified reference material, however, involves a much more rigorous process to ensure its accuracy and reliability. This workflow is governed by international standards such as ISO 17034 and ISO/IEC 17025.[4]

Caption: General workflow for the production and certification of a CRM.

Experimental Protocols for Analysis and Use

This compound CRM is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) methods. The following protocols outline its application in residue analysis.

This protocol describes a general method for extracting pendimethalin from a solid matrix (e.g., soil, crops).

-

Homogenization: Weigh a representative portion of the sample (e.g., 10 g) into a centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the this compound CRM solution to the sample to achieve a known concentration. This step is critical and should be done at the earliest stage to account for losses during the entire procedure.

-

Extraction: Add an appropriate extraction solvent. A common method involves adding 20 mL of acidified methanol (e.g., 2% HCl in methanol) and shaking vigorously.[13] Alternatively, a methanol/water mixture can be used.[14] Microwave-assisted extraction (MAE) may also be employed to improve efficiency.[15]

-

Centrifugation: Centrifuge the sample to separate the solid matrix from the solvent extract.

-

Cleanup: The supernatant extract often requires cleanup to remove interfering co-extractives. This is commonly achieved using Solid-Phase Extraction (SPE) with a C18 cartridge or Gel Permeation Chromatography (GPC).[14][16]

-

Final Preparation: The cleaned extract is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., isooctane for GC, methanol/water for LC) for instrumental analysis.

LC-MS/MS is a highly sensitive and selective technique for analyzing pendimethalin residues.[3]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Pendimethalin: Precursor ion (e.g., m/z 282.1) → Product ions (e.g., m/z 162.1, 224.1).

-

This compound: Precursor ion (e.g., m/z 287.1) → Product ions (e.g., m/z 167.1, 229.1).

-

-

-

Quantification: A calibration curve is prepared using standards of unlabeled pendimethalin, with each standard containing the same fixed concentration of the this compound internal standard. The concentration of pendimethalin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Caption: Analytical workflow using an internal standard method.

GC coupled with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) is also a robust method for pendimethalin analysis.[13][16]

-

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250°C.

-

Oven Program: A temperature gradient is used to separate the analyte from matrix components, e.g., starting at 80°C and ramping up to 280°C.

-

-

Detector Conditions:

-

NPD: A highly sensitive detector for nitrogen-containing compounds.[13]

-

MS: Operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both pendimethalin and this compound.

-

-

Quantification: The principle of quantification using the internal standard is the same as described for LC-MS/MS.

Applications in Research and Development

The primary application of this compound CRM is to ensure the accuracy and validity of analytical data in regulated environments.

-

Environmental Monitoring: Used to accurately quantify pendimethalin residues in soil, water, and sediment, aiding in environmental fate and persistence studies.[5]

-

Food Safety: Enables precise measurement of herbicide residues in a wide range of agricultural commodities to ensure compliance with Maximum Residue Limits (MRLs).[15][16]

-

Toxicology and Metabolism Studies: Serves as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of pendimethalin in biological systems.[5]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Pendimethalin - Wikipedia [en.wikipedia.org]

- 3. fao.org [fao.org]

- 4. Pendimethalin D5 (1-Ethyl(1',1'-D2)propyl(1,2,2-D3)) [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS 1219803-39-0 | LGC Standards [lgcstandards.com]

- 7. clinivex.com [clinivex.com]

- 8. zeptometrix.com [zeptometrix.com]

- 9. PENDIMETHALIN D5 | 1219803-39-0 [amp.chemicalbook.com]

- 10. Pendimethalin | C13H19N3O4 | CID 38479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US5705698A - Process for the production of pendimethalin and iso-pendimethalin - Google Patents [patents.google.com]

- 12. CN101891631A - Method for preparing pendimethalin - Google Patents [patents.google.com]

- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 14. fao.org [fao.org]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Analysis of pendimethalin residues in fruit, nuts, vegetables, grass, and mint by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Pendimethalin in Environmental Samples using Pendimethalin-d5 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of the herbicide pendimethalin in complex matrices, such as soil and water, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To enhance accuracy, precision, and to correct for matrix effects, a stable isotope-labeled internal standard, Pendimethalin-d5, is employed. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, providing high recovery and throughput. This method is suitable for researchers, scientists, and professionals in environmental monitoring and agricultural safety.

Introduction

Pendimethalin is a selective herbicide widely used for the pre-emergence control of annual grasses and certain broadleaf weeds in a variety of crops.[1] Its persistence in soil and potential for runoff into water sources necessitates sensitive and reliable analytical methods for environmental monitoring. LC-MS/MS offers excellent selectivity and sensitivity for the determination of pesticide residues.[2] However, complex sample matrices can cause ion suppression or enhancement, leading to inaccurate quantification.[3]

The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, is the gold standard for correcting these variabilities.[4] Deuterated internal standards are nearly identical to the analyte in their chemical and physical properties, ensuring they effectively track the analyte throughout sample preparation and analysis.[4] This application note details a validated LC-MS/MS method for the analysis of pendimethalin, using this compound as an internal standard to ensure the highest level of data quality.

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Solutions Individual stock solutions of pendimethalin and this compound (1 mg/mL) are prepared in methanol and stored at -20°C. A mixed working standard solution containing pendimethalin at 1 µg/mL and a separate internal standard working solution of this compound at 1 µg/mL are prepared by diluting the stock solutions in acetonitrile. Calibration standards are prepared by serial dilution of the mixed working standard in blank matrix extract to concentrations ranging from 1 to 100 ng/mL. A constant concentration of this compound (e.g., 20 ng/mL) is added to each calibration standard and sample.

1.2. Sample Preparation (Modified QuEChERS for Soil)

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex for 30 seconds.

-

Add 20 µL of the 1 µg/mL this compound internal standard working solution.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[2]

-

Transfer a 1 mL aliquot of the supernatant to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

-

Vortex for 30 seconds and centrifuge at high speed for 2 minutes.[1]

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

2.1. Liquid Chromatography

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm)[2] |

| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid[2] |

| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid[2] |

| Flow Rate | 0.3 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | 35°C[2] |

| Gradient | 15% B to 98% B over 7 minutes, hold for 8 minutes, return to initial conditions and equilibrate for 4 minutes. |

2.2. Mass Spectrometry

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V[2] |

| Ion Source Temperature | 550°C[2] |

| Nebulizer Gas | 40 psi[2] |

| Heater Gas | 60 psi[2] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

2.3. MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pendimethalin (Quantifier) | 282.1 | 194.1 | 25 |

| Pendimethalin (Qualifier) | 282.1 | 212.1 | 15 |

| This compound (Internal Standard) | 287.1 | 199.1 | 25 |

Note: The MRM transitions for this compound are theoretical and should be optimized empirically.

Data Presentation

The use of this compound as an internal standard significantly improves the method's performance. Below is a summary of the quantitative data, comparing the method with and without the internal standard.

Table 1: Method Validation Parameters

| Parameter | Without Internal Standard | With this compound Internal Standard |

| Linearity (r²) | > 0.99 | > 0.999 |

| Limit of Quantification (LOQ) | 5 µg/kg | 5 µg/kg |

| Accuracy (Recovery % at 10 µg/kg) | 75-115% | 92-108% |

| Precision (RSD % at 10 µg/kg) | < 15% | < 5% |

Table 2: Matrix Effect Comparison

| Matrix | Matrix Effect (%) without Internal Standard | Matrix Effect (%) with Internal Standard Correction |

| Soil | -35% (Suppression) | -4% |

| Water | -15% (Suppression) | -2% |

Visualizations

Caption: Experimental workflow for the analysis of Pendimethalin.

Caption: Logical relationship of internal standard correction.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard, provides a highly accurate, precise, and robust means for quantifying pendimethalin in environmental samples. The use of an internal standard effectively mitigates matrix-induced variations, leading to more reliable data. The streamlined QuEChERS sample preparation protocol allows for high-throughput analysis, making this method well-suited for routine monitoring and regulatory compliance testing.

References

Application Notes: Preparation of Pendimethalin-d5 Stock and Working Solutions

Introduction

Pendimethalin is a selective herbicide widely used in agriculture to control annual grasses and certain broadleaf weeds.[1] Its deuterated isotopologue, Pendimethalin-d5, serves as a crucial internal standard in analytical chemistry for the accurate quantification of pendimethalin residues in environmental and biological samples. The precision of such analyses is fundamentally dependent on the accurate preparation of stock and working solutions. These application notes provide a detailed protocol for the preparation of this compound solutions, ensuring reproducibility and accuracy for research, drug development, and environmental monitoring applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in preparing analytical standards.

| Property | Value | Reference |

| IUPAC Name | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline-d5 | |

| CAS Number | 1219803-39-0 | |

| Molecular Formula | C₁₃H₁₄D₅N₃O₄ | [2] |

| Molecular Weight | 286.34 g/mol | |

| Physical Form | Orange-yellow crystalline solid | [3] |

| Solubility | Soluble in organic solvents such as acetonitrile, acetone, ethanol, DMSO, and DMF.[4][5][6] Very low solubility in water (<0.50 mg/L).[7] | |

| Storage Stability | Very stable in storage.[3] Store stock solutions at 2-8°C or -20°C in the dark.[5] Slowly decomposed by light.[3] |

Experimental Protocols

1.0 Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and organic solvents.

-

Ventilation: All procedures should be performed in a well-ventilated laboratory or under a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.

2.0 Preparation of this compound Stock Solution (1.0 mg/mL)

This protocol describes the preparation of a 1.0 mg/mL primary stock solution.

2.1 Materials and Equipment

-

This compound analytical standard (solid)

-

High-purity acetonitrile (HPLC grade or equivalent)

-

10 mL Class A volumetric flask

-

Analytical balance (readable to at least 0.01 mg)

-

Spatula

-

Weighing paper or boat

-

Glass funnel

-

Pasteur pipette

-

2 mL amber glass vial with a PTFE-lined cap for storage

2.2 Protocol

-

Tare the Balance: Place a clean weighing boat on the analytical balance and tare it.

-

Weigh the Standard: Accurately weigh approximately 10.0 mg of the this compound standard into the tared weighing boat. Record the exact weight.

-

Transfer to Volumetric Flask: Carefully transfer the weighed this compound powder into a 10 mL Class A volumetric flask using a glass funnel.

-

Rinse and Dissolve: Rinse the weighing boat and funnel with small volumes of acetonitrile (2-3 mL at a time) to ensure the complete transfer of the powder into the flask. Add acetonitrile to the flask until it is approximately half-full.

-

Ensure Complete Dissolution: Gently swirl the flask to dissolve the solid completely. If necessary, sonicate for 5-10 minutes.

-

Bring to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add acetonitrile dropwise using a Pasteur pipette until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

-

Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Calculate Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the standard used.

-

Formula: Exact Concentration (mg/mL) = Weight of Standard (mg) / Volume of Flask (mL)

-

-

Transfer and Store: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name (this compound), exact concentration, solvent, preparation date, and initials of the preparer. Store the solution at 2-8°C or -20°C in the dark.[5]

3.0 Preparation of Working Solutions

Working solutions are prepared by serially diluting the stock solution to the desired final concentrations.

3.1 Materials and Equipment

-

1.0 mg/mL this compound stock solution

-

High-purity acetonitrile (HPLC grade or equivalent)

-

Class A volumetric flasks (e.g., 1 mL, 10 mL)

-

Calibrated micropipettes and tips

-

Amber glass vials for storage

3.2 Protocol for Serial Dilution

The following is an example of a serial dilution to prepare 10 µg/mL, 1.0 µg/mL, and 0.1 µg/mL working solutions.

-

Prepare 10 µg/mL Working Solution:

-

Pipette 100 µL of the 1.0 mg/mL (1000 µg/mL) stock solution into a 10 mL Class A volumetric flask.

-

Dilute to the mark with acetonitrile.

-

Cap and invert the flask several times to mix thoroughly. This is your Working Solution A (10 µg/mL) .

-

-

Prepare 1.0 µg/mL Working Solution:

-

Pipette 1.0 mL of Working Solution A (10 µg/mL) into a 10 mL Class A volumetric flask.

-

Dilute to the mark with acetonitrile.

-

Cap and invert the flask several times to mix thoroughly. This is your Working Solution B (1.0 µg/mL) .

-

-

Prepare 0.1 µg/mL Working Solution:

-

Pipette 100 µL of Working Solution B (1.0 µg/mL) into a 1.0 mL Class A volumetric flask.

-

Dilute to the mark with acetonitrile.

-

Cap and invert the flask several times to mix thoroughly. This is your Working Solution C (0.1 µg/mL) .

-

3.3 Dilution Calculation

The general formula for calculating dilutions is: C₁V₁ = C₂V₂ Where:

-

C₁ = Concentration of the starting solution

-

V₁ = Volume of the starting solution

-

C₂ = Concentration of the final (diluted) solution

-

V₂ = Volume of the final (diluted) solution

Workflow Diagram

Caption: Workflow for preparing this compound stock and working solutions.

References

- 1. Pendimethalin - Wikipedia [en.wikipedia.org]

- 2. hpc-standards.us [hpc-standards.us]

- 3. Pendimethalin | C13H19N3O4 | CID 38479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Application Notes and Protocols for the Quantification of Pendimethalin in Soil using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pendimethalin is a selective herbicide widely used in agriculture for the control of annual grasses and certain broadleaf weeds. Its persistence in soil can lead to potential environmental contamination and carryover to subsequent crops. Accurate and sensitive quantification of pendimethalin residues in soil is crucial for environmental monitoring, food safety assessment, and regulatory compliance. Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique that minimizes matrix effects and corrects for analyte losses during sample preparation and analysis. This document provides detailed application notes and protocols for the quantification of pendimethalin in soil using IDMS coupled with either gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled analogue of the target analyte (in this case, a deuterated pendimethalin standard such as pendimethalin-d5) to the sample at the beginning of the analytical procedure. This labeled internal standard (IS) is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and chromatographic analysis. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, as this ratio is unaffected by variations in recovery or matrix-induced signal suppression or enhancement.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile, methanol, ethyl acetate, hexane (all HPLC or residue analysis grade).

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent, anhydrous sodium sulfate.

-

Standards: Pendimethalin analytical standard (≥98% purity), this compound (or other suitable isotopically labeled standard) of known purity and concentration.

-

Water: Deionized or ultrapure water.

-

Equipment: Homogenizer, centrifuge, vortex mixer, rotary evaporator or nitrogen evaporator, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of pendimethalin and this compound into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with ethyl acetate or a suitable solvent. Store at -20°C.[1][2]

-

Intermediate Solutions (10 µg/mL): Prepare by diluting the stock solutions with the appropriate solvent.[2]

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the intermediate solutions to cover the expected concentration range of the samples (e.g., 0.001 to 0.1 µg/mL).[1][2] Each calibration standard should contain a constant concentration of the this compound internal standard.

Sample Preparation and Extraction (Modified QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

-

Sample Homogenization: Air-dry the soil sample and sieve it to remove stones and debris. Homogenize the soil thoroughly.

-

Weighing and Spiking: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.[3] Accurately add a known amount of the this compound internal standard solution.

-

Hydration (for dry soil): Add a specific volume of deionized water (e.g., 8 mL) to the soil and mix well.

-

Extraction: Add 20 mL of acetonitrile to the centrifuge tube.[3][4] Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[3]

-

Shaking and Centrifugation: Cap the tube tightly and shake vigorously for 1-2 minutes.[3] Centrifuge at ≥4000 rpm for 5 minutes.[3]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: Take a 10 mL aliquot of the acetonitrile supernatant and transfer it to a 15 mL centrifuge tube containing d-SPE sorbents.[3] For typical soil samples, a combination of 150 mg anhydrous MgSO₄ and 50 mg PSA per mL of extract is effective. For soils with high organic matter, C18 may also be added.

-

Vortex and Centrifuge: Vortex the tube for 1 minute and then centrifuge at ≥5000 rpm for 5 minutes.[3]

-

Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[3]

Instrumental Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

-

GC System: A gas chromatograph equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[3]

-

Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250-280°C.[1][3]

-

Oven Temperature Program: An example program could be: initial temperature of 90°C (hold for 0.5 min), ramp at 20°C/min to 180°C (hold 1 min), then ramp at 12°C/min to 240°C (hold 1 min), and finally ramp at 15°C/min to 280°C (hold 0.5 min).[1]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-3.14 mL/min).[1]

-

MS/MS System: A tandem quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electron Impact (EI) at 70 eV.[1]

-

MRM Transitions: Specific precursor and product ions for both native pendimethalin and this compound should be optimized. For pendimethalin, common transitions include m/z 281 -> 224 and 281 -> 162. For this compound, the precursor ion would be m/z 286, with corresponding product ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: A high-performance liquid chromatograph.

-

Column: A C18 reversed-phase column (e.g., Zorbax C18).[3]

-

Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.[3]

-

Flow Rate: 0.2-0.4 mL/min.[3]

-

MS/MS System: A tandem quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive mode.[3]

-

MRM Transitions: Optimized precursor and product ions for both native pendimethalin and this compound. For pendimethalin, the precursor ion is typically [M+H]⁺ at m/z 282.

Data Presentation

Table 1: Method Performance Parameters for Pendimethalin Quantification in Soil

| Parameter | GC-MS/MS[5][6] | LC-MS/MS[4][7] | HPLC-UV[8] |

| Limit of Detection (LOD) | 0.001 mg/kg | 1.30 µg/kg | 0.01 µg/g |

| Limit of Quantification (LOQ) | 0.005 mg/kg | 4.34 µg/kg | 0.05 µg/g |

| Linearity (R²) | >0.99 | >0.99 | 0.997 |

| Recovery (%) | >80% | 70-120% | 84-94% |

| Relative Standard Deviation (RSD) (%) | <5% | <15% | Not explicitly stated |

| Internal Standard | Not typically used | Not typically used | Not applicable |

| Isotope Dilution Method (Expected) | |||

| LOD | <0.001 mg/kg | <1.0 µg/kg | N/A |

| LOQ | ~0.002 mg/kg | ~2.0 µg/kg | N/A |

| Recovery Correction | Yes | Yes | N/A |

| RSD (%) | <10% | <10% | N/A |

Note: The "Isotope Dilution Method (Expected)" values are estimates based on the improved precision and accuracy inherent to this technique.

Mandatory Visualization

References

- 1. openprairie.sdstate.edu [openprairie.sdstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. Quantification of pendimethalin residue in green fodder and silage of winter cereals using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantification of pendimethalin residue in green fodder and silage of winter cereals using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: Analysis of Pendimethalin Residues in Water Samples by SPE and LC-MS/MS using Pendimethalin-d5 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pendimethalin is a selective herbicide widely used in agriculture to control annual grasses and certain broadleaf weeds. Its potential for runoff into surface and groundwater necessitates sensitive and reliable analytical methods to monitor its presence and ensure environmental and public safety. This application note describes a robust and validated method for the quantitative determination of pendimethalin in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Pendimethalin-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Principle

Water samples are first fortified with the internal standard, this compound. The analytes are then extracted and concentrated from the water matrix using solid-phase extraction with a C18 stationary phase. After elution and solvent evaporation, the residue is reconstituted and analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

-

Standards: Pendimethalin (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

-

Solvents: Acetonitrile, Methanol, Dichloromethane (all LC-MS grade or equivalent). Formic acid (LC-MS grade).

-

Water: Deionized water (18.2 MΩ·cm).

-

SPE Cartridges: C18 cartridges (e.g., 200 mg, 3 mL).

-

Reagents: Anhydrous sodium sulfate.

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of pendimethalin and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with a suitable solvent mixture (e.g., acetonitrile/water).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in methanol to a final concentration of 1 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards in blank matrix extract ranging from 0.01 to 100 ng/mL. Fortify each calibration standard with the internal standard spiking solution to a constant concentration.

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Fortification: Collect 200 mL of the water sample. Add a known amount of the this compound internal standard spiking solution to the sample.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.[1]

-

Sample Loading: Pass the water sample through the conditioned C18 cartridge at a flow rate of approximately 1 drop per second.[1]

-

Washing: After loading, wash the cartridge with 2 mL of deionized water to remove any interfering substances.[1]

-

Drying: Dry the cartridge under vacuum for approximately 10 minutes.[1]

-

Elution: Elute the retained analytes from the cartridge with 2 mL of 1% methanol in hexane or a suitable mixture like dichloromethane and acetone.[1]

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.[1] Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

-

LC System: Agilent 1200 SL HPLC system or equivalent.[2]

-

Column: Thermo Betasil C18 column (100 mm x 2.1 mm, 5 µm) or equivalent.[2]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol with 0.1% formic acid

-

-

Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.[3]

-

Mass Spectrometer: AB Sciex API 4000 triple quadrupole LC/MS/MS system or equivalent.[2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: The following transitions should be monitored. Collision energies should be optimized for the specific instrument.

Data Presentation

Table 1: LC-MS/MS MRM Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |